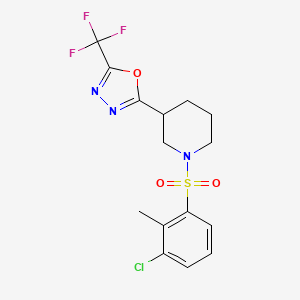

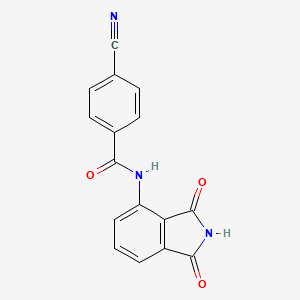

2-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, which is a class of compounds known for their biological activities. These compounds have been extensively studied due to their potential applications in medicinal chemistry, particularly as antibacterial agents and drug candidates for the treatment of diseases such as Alzheimer's .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from organic acids or esters, which are converted into hydrazides and subsequently into 1,3,4-oxadiazole moieties. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved the conversion of organic acids into corresponding esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols, which were finally reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine to yield the target compounds . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involved a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been confirmed through various spectroscopic techniques, including single-crystal X-ray diffraction studies. For example, compounds with a piperazine ring attached to the 1,3,4-oxadiazole moiety have been found to adopt a chair conformation, and their crystal structures have been determined to be in the monoclinic crystal system . The molecular Hirshfeld surface analysis of these compounds reveals the nature of intermolecular contacts, with H…H interactions having a major contribution to the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can be explored through computational density functional theory (DFT) calculations, which help identify reactive sites for electrophilic and nucleophilic attacks. These studies provide insights into the potential chemical reactions that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their biological activities. For instance, certain sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight, with one compound demonstrating better activity than commercial agents . These compounds can also stimulate the increase in plant enzyme activities, improve chlorophyll content, and reduce malondialdehyde content, which are indicative of their potential as plant protectants . Additionally, the synthesized compounds have been screened for their antibacterial properties against Gram-negative and Gram-positive bacteria, exhibiting moderate to significant activity . In the context of Alzheimer's disease, synthesized 1,3,4-oxadiazole derivatives have been evaluated for enzyme inhibition activity against acetylcholinesterase, an important target in the treatment of the disease .

Aplicaciones Científicas De Investigación

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are notable for their wide-ranging bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. These compounds exhibit effective binding with various enzymes and receptors in biological systems, facilitating a broad spectrum of therapeutic applications. Their structural feature, a five-membered aromatic ring with pyridine-type nitrogen atoms, enables diverse weak interactions critical for their bioactivity. This has driven research towards developing 1,3,4-oxadiazole-based compounds for treating various ailments, indicating their significant development value (Verma et al., 2019).

Synthetic Approaches and Applications

The synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have revealed their potential as biologically active units in numerous compounds. Their favorable physical, chemical, and pharmacokinetic properties enhance pharmacological activity through hydrogen bond interactions with biomacromolecules. Recent studies emphasize the importance of oxadiazoles in organic synthesis, medicinal chemistry, and pharmacology, showcasing their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This highlights the ongoing research efforts in creating new active compounds containing oxadiazole rings, underscoring their importance in drug discovery (Wang et al., 2022).

Metal-Ion Sensing and Material Science Applications

Beyond pharmacological interests, 1,3,4-oxadiazole scaffolds have found applications in material science, particularly in developing chemosensors for metal ions. The synthesis strategies for these derivatives highlight their potential as building blocks for fluorescent frameworks used in sensing applications. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and coordination sites for metal ions position them as prominent candidates for developing selective metal-ion sensors (Sharma et al., 2022).

Propiedades

IUPAC Name |

2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClF3N3O3S/c1-9-11(16)5-2-6-12(9)26(23,24)22-7-3-4-10(8-22)13-20-21-14(25-13)15(17,18)19/h2,5-6,10H,3-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMYHQXWPMXSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

![Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2502076.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2502080.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)

![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)

![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)

![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)